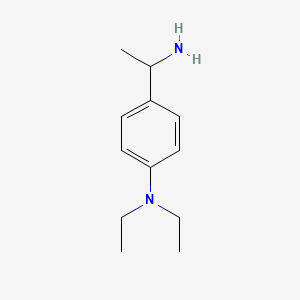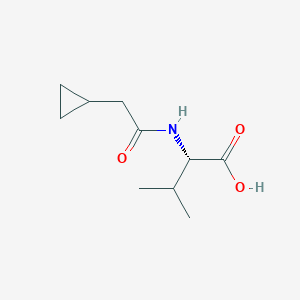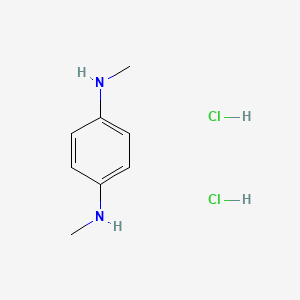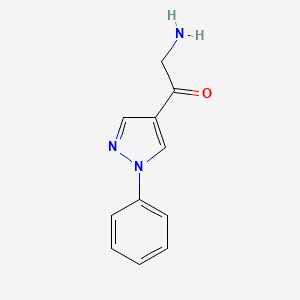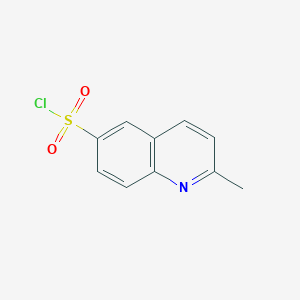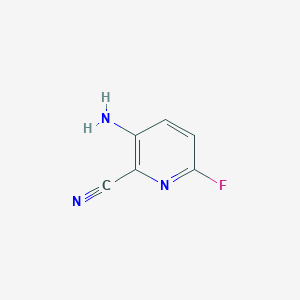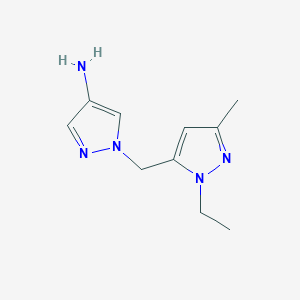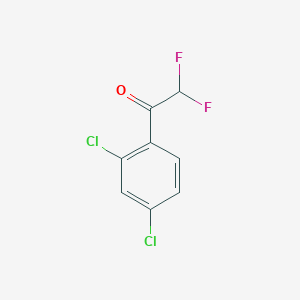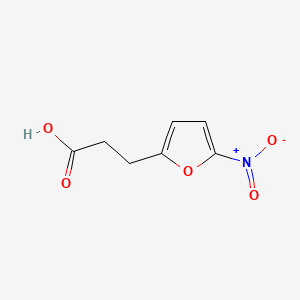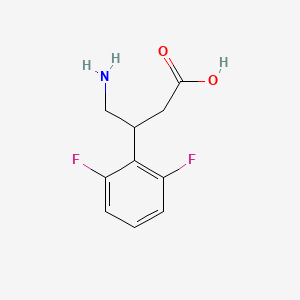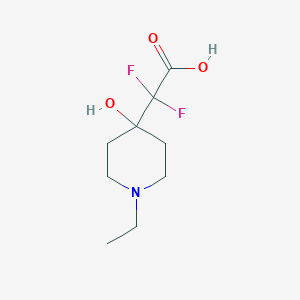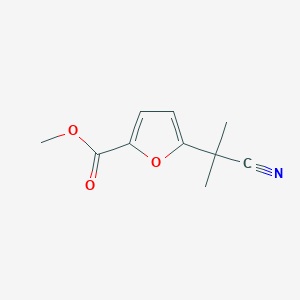
2-(Azetidin-3-yloxy)-3-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-3-yloxy)-3-fluoropyridine is a compound that features a pyridine ring substituted with a fluorine atom at the 3-position and an azetidin-3-yloxy group at the 2-position
Méthodes De Préparation
The synthesis of 2-(Azetidin-3-yloxy)-3-fluoropyridine can be achieved through several synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges that need to be addressed. Another method involves the use of molecular iodine as a catalyst under microwave irradiation to synthesize 3-pyrrole-substituted 2-azetidinones . This green and practical method allows for the synthesis of a variety of substituted azetidinones with high yields and rapid reaction times.
Analyse Des Réactions Chimiques
2-(Azetidin-3-yloxy)-3-fluoropyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The [2 + 2] photocycloaddition reaction is one of the most efficient ways to synthesize functionalized azetidines . Common reagents used in these reactions include molecular iodine and microwave irradiation . Major products formed from these reactions include 3-pyrrole-substituted 2-azetidinones and other functionalized azetidines.
Applications De Recherche Scientifique
2-(Azetidin-3-yloxy)-3-fluoropyridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . . The compound’s unique structural properties make it a valuable tool for studying the mechanisms of action of various biological processes.
Mécanisme D'action
The mechanism of action of 2-(Azetidin-3-yloxy)-3-fluoropyridine involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to involve the inhibition of certain enzymes and the modulation of specific signaling pathways.
Comparaison Avec Des Composés Similaires
2-(Azetidin-3-yloxy)-3-fluoropyridine can be compared with other similar compounds, such as 3-(prop-1-en-2-yl)azetidin-2-one, 3-allylazetidin-2-one, and 3-(buta-1,3-dien-1-yl)azetidin-2-one . These compounds share a similar azetidine ring structure but differ in their substituents and overall chemical properties. The unique combination of the azetidin-3-yloxy group and the fluoropyridine ring in this compound sets it apart from these other compounds, providing it with distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H9FN2O |
|---|---|
Poids moléculaire |
168.17 g/mol |
Nom IUPAC |
2-(azetidin-3-yloxy)-3-fluoropyridine |
InChI |
InChI=1S/C8H9FN2O/c9-7-2-1-3-11-8(7)12-6-4-10-5-6/h1-3,6,10H,4-5H2 |
Clé InChI |
KIEFBJXGZLUYCV-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)OC2=C(C=CC=N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


